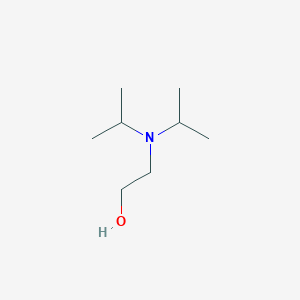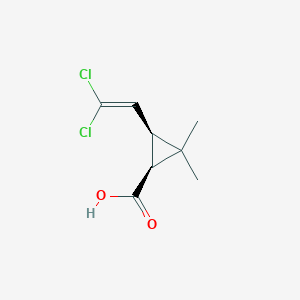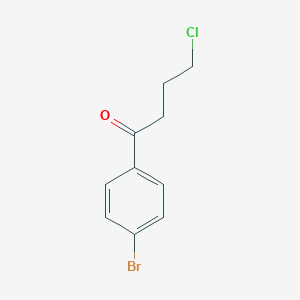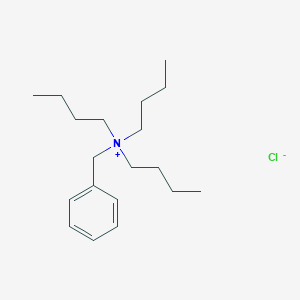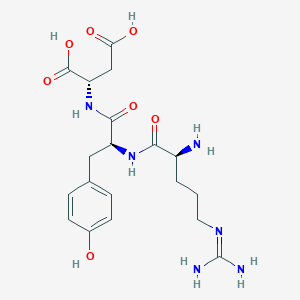
Arginyl-tyrosyl-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginyl-tyrosyl-aspartic acid (RYD) is a tripeptide composed of three amino acids, arginine, tyrosine, and aspartic acid. It is a small peptide sequence that has been a subject of scientific research for its potential applications in various fields.
Mecanismo De Acción
Arginyl-tyrosyl-aspartic acid works by binding to integrins, a family of cell surface receptors that play a crucial role in cell adhesion and migration. By binding to integrins, Arginyl-tyrosyl-aspartic acid promotes cell adhesion and migration, allowing for the formation of new tissues or the delivery of drugs to specific cells or tissues.
Efectos Bioquímicos Y Fisiológicos
Arginyl-tyrosyl-aspartic acid has been shown to have several biochemical and physiological effects, including increased cell adhesion and migration, enhanced drug delivery, and targeted cancer therapy. Arginyl-tyrosyl-aspartic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Arginyl-tyrosyl-aspartic acid in lab experiments is its specificity for integrins, allowing for targeted delivery of drugs or other molecules to specific cells or tissues. However, Arginyl-tyrosyl-aspartic acid can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of Arginyl-tyrosyl-aspartic acid may vary depending on the specific cell or tissue type being studied.
Direcciones Futuras
There are several future directions for Arginyl-tyrosyl-aspartic acid research, including the development of new drug delivery systems, the use of Arginyl-tyrosyl-aspartic acid in tissue engineering, and the investigation of Arginyl-tyrosyl-aspartic acid's potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Arginyl-tyrosyl-aspartic acid and its effects on different cell and tissue types.
Conclusion:
In conclusion, Arginyl-tyrosyl-aspartic acid is a small peptide sequence that has been extensively studied for its potential applications in various fields. Its ability to promote cell adhesion and migration, enhance drug delivery, and target cancer cells makes it a promising candidate for future research. However, further investigation is needed to fully understand the mechanism of action of Arginyl-tyrosyl-aspartic acid and its effects on different cell and tissue types.
Aplicaciones Científicas De Investigación
Arginyl-tyrosyl-aspartic acid has been extensively studied for its potential applications in various fields, including cell adhesion, tissue engineering, drug delivery, and cancer therapy. Arginyl-tyrosyl-aspartic acid has been shown to promote cell adhesion and migration, making it a promising candidate for tissue engineering applications. It has also been used as a targeting ligand for drug delivery systems, allowing for targeted delivery of drugs to specific cells or tissues. In cancer therapy, Arginyl-tyrosyl-aspartic acid has been used as a component of targeted therapies, allowing for the delivery of anticancer drugs directly to cancer cells.
Propiedades
Número CAS |
130022-72-9 |
|---|---|
Nombre del producto |
Arginyl-tyrosyl-aspartic acid |
Fórmula molecular |
C19H28N6O7 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H28N6O7/c20-12(2-1-7-23-19(21)22)16(29)24-13(8-10-3-5-11(26)6-4-10)17(30)25-14(18(31)32)9-15(27)28/h3-6,12-14,26H,1-2,7-9,20H2,(H,24,29)(H,25,30)(H,27,28)(H,31,32)(H4,21,22,23)/t12-,13-,14-/m0/s1 |
Clave InChI |
AOJYORNRFWWEIV-IHRRRGAJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Otros números CAS |
130022-72-9 |
Secuencia |
RYD |
Sinónimos |
Arg-Tyr-Asp arginyl-tyrosyl-aspartic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



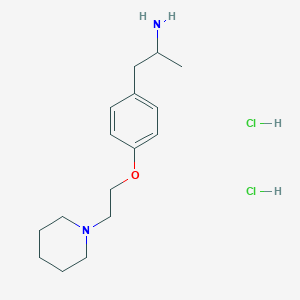
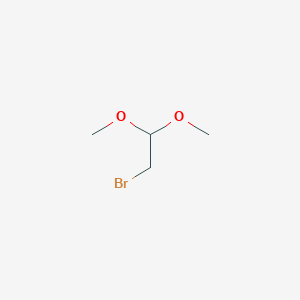
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
